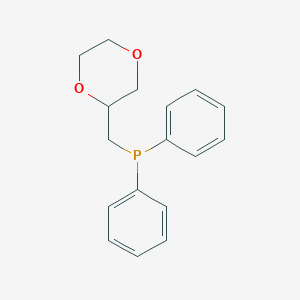

Phosphine, (1,4-dioxan-2-ylmethyl)diphenyl-

Description

Phosphine, (1,4-dioxan-2-ylmethyl)diphenyl- (CAS: 110428-32-5) is a tertiary phosphine with the molecular formula C₁₇H₁₉O₂P and a molar mass of 286.31 g/mol . Its structure consists of a diphenylphosphine group attached to a 1,4-dioxane ring via a methylene bridge. This compound is primarily investigated for its role as a ligand in coordination chemistry and catalysis, where its electronic and steric properties can be modulated by the dioxane group .

Properties

CAS No. |

110428-32-5 |

|---|---|

Molecular Formula |

C17H19O2P |

Molecular Weight |

286.30 g/mol |

IUPAC Name |

1,4-dioxan-2-ylmethyl(diphenyl)phosphane |

InChI |

InChI=1S/C17H19O2P/c1-3-7-16(8-4-1)20(17-9-5-2-6-10-17)14-15-13-18-11-12-19-15/h1-10,15H,11-14H2 |

InChI Key |

YNRAIEQEIWBVOA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Phosphine, (1,4-dioxan-2-ylmethyl)diphenyl-, the following structurally related phosphines are compared:

Table 1: Structural and Functional Comparison of Phosphine Derivatives

Key Comparative Insights

Electronic Effects :

- The 1,4-dioxane group in the target compound likely reduces electron density at the phosphorus center compared to alkyl-substituted phosphines (e.g., Ethyl Diphenyl Phosphine) but enhances it relative to electron-withdrawing substituents (e.g., sulfonated phosphines in ). This balance may suit reactions requiring moderate Lewis basicity .

- Diphenyl(2-methoxyphenyl)phosphine () demonstrates how electron-donating groups (methoxy) improve catalytic activity in cross-coupling reactions. The dioxane group’s oxygen atoms could similarly influence reactivity through polarity rather than direct electron donation .

Steric and Solubility Properties: The 1,4-dioxane moiety increases hydrophilicity, distinguishing it from hydrophobic phosphines like AdTPP (). This property could be advantageous in aqueous-phase catalysis or biomedical applications where solubility is critical . In contrast, bulky substituents (e.g., adamantyl in AdTPP) enhance host-guest interactions in non-polar media like scCO₂, whereas the dioxane group’s polarity may favor interactions in polar solvents .

Coordination Chemistry: Benzyldiphenylphosphine (PPh₂Bz) () has a σ-donor strength ranking below PEt₃ but above PPh₃. The dioxane-substituted phosphine may occupy an intermediate position due to its mixed electronic effects, impacting metal-ligand bond strength and catalytic activity . Gold(I) diphosphine complexes () highlight how substituent lipophilicity affects antitumor activity and toxicity. The dioxane group’s hydrophilicity might mitigate toxicity while retaining bioactivity .

Applications: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) () is a photoinitiator in UV curing. Water-soluble phosphines like TXPTS () are used in HNO detection.

Table 2: Comparative σ-Donor Strengths (Hypothetical Ranking)

| Phosphine Derivative | σ-Donor Strength (Relative) | Notes |

|---|---|---|

| Ethyl Diphenyl Phosphine | High | Alkyl substituent enhances donation |

| Diphenyl(p-tolyl)phosphine | Moderate | Aryl substituent with mild electron donation |

| Phosphine, (1,4-dioxan-2-ylmethyl)diphenyl- | Moderate-Low | Dioxane reduces electron density |

| PPh₃ (Triphenylphosphine) | Low | Standard for comparison |

Q & A

Q. What are the common synthetic routes for preparing Phosphine, (1,4-dioxan-2-ylmethyl)diphenyl-?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a halogenated 1,4-dioxane derivative (e.g., 2-chloromethyl-1,4-dioxane) with diphenylphosphine under inert conditions. Catalytic methods, such as nickel- or palladium-mediated cross-coupling (similar to asymmetric reductive coupling in ), may enhance efficiency and stereoselectivity . Purification often employs column chromatography, and reaction progress is monitored via thin-layer chromatography (TLC) or P NMR to track phosphorus-containing intermediates.

Q. What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- H and C NMR : To confirm the dioxane and phenyl group connectivity.

- P NMR : Essential for verifying the phosphorus environment and detecting oxidation byproducts (e.g., phosphine oxides) .

- IR Spectroscopy : Identifies P–C and ether (C–O–C) stretches; cross-referenced with databases like NIST Chemistry WebBook for validation .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

Q. How does the 1,4-dioxan moiety influence the compound’s physical and chemical properties?

The dioxane ring enhances solubility in polar solvents (e.g., THF, DCM) due to its ether oxygen atoms. Steric effects from the dioxane’s chair conformation may reduce ligand coordination flexibility compared to simpler phosphines (e.g., triphenylphosphine). Electronically, the oxygen atoms slightly withdraw electron density from the phosphorus, potentially lowering its donor strength in catalytic systems .

Advanced Questions

Q. How can researchers optimize this phosphine’s ligand design for asymmetric catalysis?

- Steric Tuning : Modify the dioxane substituent’s position (e.g., 2- vs. 3-methyl) to adjust steric bulk, as seen in tert-butyldiphenylphosphine ( ).

- Electronic Modulation : Introduce electron-withdrawing/donating groups on the dioxane to alter phosphorus basicity.

- Chiral Induction : Incorporate chiral auxiliaries into the dioxane backbone, analogous to (S)-(+)-neomenthyldiphenylphosphine in nickel-catalyzed couplings ( ).

- Computational Screening : Use DFT calculations to predict ligand-metal interaction strengths and transition-state geometries.

Q. What experimental strategies mitigate oxidation during synthesis and handling?

- Inert Atmosphere : Use Schlenk lines or gloveboxes under argon/nitrogen to prevent phosphine oxidation to phosphine oxide .

- Stabilizing Agents : Add reductants like hydroquinone to reaction mixtures.

- Low-Temperature Storage : Store the compound at –20°C in amber vials to slow degradation.

- Purity Checks : Regularly analyze samples via P NMR to detect oxidation products .

Q. How to resolve discrepancies in catalytic activity data across studies?

- Purity Analysis : Use HPLC ( ) to rule out impurities (e.g., residual solvents or oxidized byproducts).

- Reaction Condition Audit : Compare solvent polarity, temperature, and catalyst loading. For example, Ni(cod) in requires strict anhydrous conditions.

- Ligand-Metal Ratio Optimization : Test stoichiometric vs. catalytic amounts of the phosphine, as excess ligand can inhibit reactivity.

- Reproducibility Trials : Replicate studies using standardized substrates (e.g., styrene or benzaldehyde derivatives) to isolate variables.

Methodological Notes

- Data Contradiction Analysis : Conflicting catalytic results may stem from undetected stereochemical variations (e.g., axial vs. equatorial dioxane conformers) or trace metal contaminants.

- Advanced Characterization : Single-crystal X-ray diffraction can resolve ambiguities in molecular geometry, while cyclic voltammetry probes redox behavior relevant to catalytic cycles.

- Safety Protocols : Phosphines are air-sensitive and toxic; follow OSHA guidelines for handling and disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.